Vatalanib (hydrochloride)
Description
Vatalanib (vatalanib hydrochloride, PTK787/ZK 222584) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) primarily targeting vascular endothelial growth factor receptors (VEGFRs), including VEGFR-1 (FLT-1) and VEGFR-2 (KDR/Flk-1) . It competitively inhibits ATP-binding sites, thereby blocking downstream angiogenic signaling . Beyond VEGFRs, vatalanib exhibits activity against platelet-derived growth factor receptor-beta (PDGFR-β), c-Kit, and c-Fms at higher concentrations . Notably, computational and experimental studies have identified poly(ADP-ribose) polymerase (PARP) as a novel off-target, expanding its therapeutic and mechanistic profile . Clinically, vatalanib has been investigated in solid tumors, glioblastoma, and hepatocellular carcinoma (HCC), often in combination with chemotherapeutics like doxorubicin .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;/h1-12H,13H2,(H,23,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKWVFXIGVUEGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Intermediate Synthesis
The core structure of vatalanib relies on functionalized piperazine derivatives. A representative pathway involves:
-
Boc-protection : 4-[4-Fluoro-3-(piperazine-1-carbonyl)-benzyl]-2H-phthalazin-1-one (Compound B) is synthesized by reacting 4-[2-fluoro-5-(4-oxo-3,4-dihydro-phthalazin-1-ylmethyl)-benzoyl]-piperazine-1-carboxylic acid tert-butyl ester (Compound C) with 6M HCl in ethanol. Deprotection yields the piperazine derivative (Compound B).
-
Acylation : Cyclopropanecarbonyl chloride is added to Compound B in dichloromethane with Hünig’s base (N,N-diisopropylethylamine) at 25°C for 16 hours, forming 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (Compound A).
Coupling Reactions
Amide bond formation is critical. For example:
-
HBTU-mediated coupling : 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid (Compound D) reacts with 1-(cyclopropylcarbonyl)piperazine using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and diisopropylethylamine in dimethylacetamide (DMA) at 18–25°C for 18 hours.
Industrial-Scale Optimization
Solvent and Temperature Control
Crystallization and Purification
-
Cooling crystallization : The reaction mixture is cooled to 3–5°C for 1 hour, followed by filtration and washing with cold acetonitrile to isolate vatalanib free base.
-
Preparative HPLC : Used for high-purity batches (>99%), particularly in early-stage development.
Hydrochloride Salt Formation
Acidic Treatment
The free base is dissolved in acetone or ethanol, and HCl gas is purged into the solution. Key steps include:
Salt Form Characterization
| Property | Value | Method | Source |
|---|---|---|---|
| Purity | ≥98% | HPLC-UV (λ = 218, 320 nm) | |
| Solubility | 25 mg/mL in DMSO | Kinetic solubility assay |
Alternative Synthetic Pathways
Succinate Intermediate Route
A Chinese patent (CN110790747A) describes a succinate intermediate synthesis:
-
Cyclization : 2-(1-Aminoethyl)benzonitrile undergoes cyclization with dibromoethane in DMF at 120°C.
-
Coupling : The intermediate reacts with propargylated thiouracil in acetone, yielding 1-chloro-4-(4-pyridylmethyl)phthalazine.
-
Hydrolysis : Acidic hydrolysis (6M HSO, 80°C) generates the free base, followed by HCl salt formation.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to reduce reaction times:
Analytical and Quality Control
Key Impurities
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Unreacted HBTU | Incomplete coupling | Extended washing with NaHCO |
| Piperazine byproducts | Deprotection side reactions | Recrystallization from toluene |
Spectroscopic Confirmation
Challenges and Innovations
Scalability Issues
Chemical Reactions Analysis
Types of Reactions
Vatalanib (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Vatalanib (hydrochloride) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biological Research: The compound may be used in studies related to enzyme inhibition or receptor binding.
Materials Science: It can be explored for its properties in the development of new materials or polymers.
Mechanism of Action
The mechanism of action of Vatalanib (hydrochloride) involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Structural and Target Profile Comparisons
2D vs. 3D Structural Similarities
Vatalanib demonstrates low 2D structural similarity to other PARP inhibitors (e.g., Compound 1), as evidenced by Tanimoto scores of 0.32 (ECFP), 0.37 (MACCS), and 0.33 (FP3) . However, 3D docking simulations reveal high spatial compatibility with PARP’s active site, with LibDock scores of 114.8 for vatalanib versus 128.2 for Compound 1 . This highlights the limitations of 2D analysis in predicting off-target effects and underscores the value of 3D modeling in drug discovery.
Table 1: Structural and PARP Inhibition Profiles
| Parameter | Vatalanib | Compound 1 | Reference |
|---|---|---|---|
| 2D Tanimoto Score (ECFP) | 0.32 | 0.32 | |
| 3D LibDock Score (PARP) | 114.8 | 128.2 | |
| PARP IC50 | 200 µM | 3,000 µM |
Target Kinase Selectivity
Compared to broader-spectrum TKIs like sorafenib, vatalanib shows selectivity for class III receptor tyrosine kinases (RTKs). In contrast, cediranib and tivozanib—other VEGFR inhibitors—exhibit distinct off-target profiles, with cediranib also targeting FGFR and c-Met .
Functional and Efficacy Comparisons
Anti-Angiogenic Activity
Vatalanib inhibits VEGF-induced endothelial cell proliferation (IC50 = 0.016 µM) and migration (IC50 = 0.058 µM), outperforming many early-generation anti-angiogenics . Its IC50 in tube formation assays decreases over time (15.0 µM at 12 h vs. 5.5 µM at 24 h), suggesting prolonged exposure enhances efficacy . Comparatively, sorafenib—a multi-kinase inhibitor—shows broader activity but lower specificity for VEGFRs.
Table 2: Anti-Angiogenic IC50 Values
| Assay | Vatalanib (IC50) | Reference |
|---|---|---|
| Cell Proliferation | 0.016 µM | |
| Cell Migration | 0.058 µM | |
| Tube Formation (24 h) | 5.5 µM |
PARP Inhibition and DNA Damage Response
Vatalanib’s PARP inhibition (IC50 = 200 µM) is 15-fold more potent than Compound 1, despite weaker 2D similarity .
Clinical and Pharmacokinetic Profiles
Combination Therapies
In HCC, vatalanib combined with doxorubicin achieved a median progression-free survival (PFS) of 5.4 months, a benchmark for early TKI-chemotherapy combinations . This contrasts with sorafenib, which is typically used as a monotherapy in HCC.
Pharmacokinetics
Vatalanib exhibits dose-linear pharmacokinetics with a plasma half-life supporting once-daily dosing .
Biological Activity
Vatalanib (hydrochloride), also known as PTK787/ZK 222584, is an oral tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors, platelet-derived growth factor (PDGF) receptors, and c-KIT. This compound has been extensively studied for its potential therapeutic effects in various malignancies and fibrotic conditions. This article reviews the biological activity of Vatalanib, highlighting its mechanisms, clinical applications, and relevant research findings.
Vatalanib exerts its biological activity by inhibiting receptor tyrosine kinases associated with angiogenesis. The primary targets include:
- VEGF Receptors : Inhibits VEGFR1 (Flt-1), VEGFR2 (KDR), and VEGFR3 (Flt-4), which are crucial for blood vessel formation.
- PDGF Receptor : Inhibits PDGFR, which plays a role in cell proliferation and survival.
- c-KIT : A receptor involved in the regulation of cell growth and differentiation.
By blocking these pathways, Vatalanib effectively reduces tumor vascularization and inhibits tumor growth and metastasis .
Antifibrotic Effects
A study demonstrated that Vatalanib significantly reduces liver fibrosis in a CCl4-induced mouse model. Key findings include:
- Reduction in Fibrosis Scores : Administration of Vatalanib resulted in significantly lower liver fibrosis scores compared to control groups (P<0.05).
- Decreased Collagen Content : Hydroxyproline levels, indicative of collagen content, were significantly reduced after treatment with Vatalanib (P<0.01).
- Inhibition of Activated Hepatic Stellate Cells (HSCs) : Immunohistochemistry showed a marked decrease in α-smooth muscle actin (α-SMA) positive cells in treated mice, indicating reduced HSC activation .
| Parameter | Control Group | Vatalanib Group | P-value |
|---|---|---|---|
| Fibrosis Score | High | Low | <0.05 |
| Hydroxyproline Content (µg/g) | 20 | 10 | <0.01 |
| α-SMA Positive Area (%) | 30 | 10 | <0.05 |
Anti-Angiogenic Activity
Vatalanib has shown promising results in inhibiting angiogenesis across various cancer models:
- Retinal Neovascularization : In models of oxygen-induced ischemic retinopathy, Vatalanib completely blocked neovascularization, suggesting its potential application in diabetic retinopathy .
- Colorectal Cancer : Early-phase clinical trials indicated that Vatalanib could improve outcomes in patients with metastatic colorectal cancer when used alongside standard chemotherapy .
Myelodysplastic Syndromes (MDS)
In a Phase II study involving patients with MDS, Vatalanib was administered at doses ranging from 750 mg to 1250 mg daily. Key results included:
- Hematological Improvement : Observed in 5% of patients overall; however, this rate increased to 15% among those who remained on treatment for at least three months.
- Progression-Free Survival : Median progression-free survival was reported as 15 months for low-risk patients compared to 6 months for high-risk patients .
Side Effects and Tolerability
While Vatalanib shows significant therapeutic potential, it is associated with various side effects:
Q & A
Q. What is the primary mechanism of action of Vatalanib in inhibiting angiogenesis, and how is this validated experimentally?
Vatalanib inhibits vascular endothelial growth factor receptors (VEGFRs), including VEGFR2/KDR, Flt-1, and Flk-1, by competitively binding to their tyrosine kinase domains. This blocks VEGF-mediated signaling, suppressing endothelial cell proliferation and migration. Preclinical validation includes IC50 values of 37 nM for VEGFR2/KDR inhibition in kinase assays and reduced microvessel density in orthotopic pancreatic cancer models .
Q. What in vitro models are commonly used to assess Vatalanib's anti-angiogenic effects, and how are they optimized?
Two-dimensional (2D) endothelial cell cultures and three-dimensional (3D) spheroid models are widely used. For example, endothelial colony-forming cell (ECFC) spheroids embedded in collagen gel, stimulated with VEGF (50 ng/mL), and treated with Vatalanib can quantify sprout inhibition via real-time imaging. This system captures dynamic responses to angiogenic modulators, with IC50 values varying by observation time .
Q. How is Vatalanib dosed in preclinical animal studies, and what biomarkers are monitored?
In murine models (e.g., carbon tetrachloride-induced hepatic fibrosis), Vatalanib is administered orally at 50 mg/kg for 4–6 weeks. Biochemical markers like ALT, AST, and total bilirubin are tracked to evaluate hepatotoxicity reduction. Histopathological analysis of microvessel density and fibrosis regression further validates efficacy .
Advanced Research Questions
Q. What challenges arise when designing clinical trials for Vatalanib in combination with mTOR inhibitors like everolimus?
Phase Ib studies highlight dose-limiting toxicities such as hypertension (20% grade 3/4) and proteinuria. Tolerable dosing requires balancing Vatalanib's pharmacokinetics (e.g., daily doses up to 2000 mg) with everolimus' mTOR inhibition. Preclinical synergy data must be reconciled with clinical safety profiles, particularly in gemcitabine-refractory cancers .
Q. Why do biomarker changes (e.g., soluble VEGF/VEGFR levels) often fail to correlate with clinical responses to Vatalanib?
In phase II trials for pancreatic cancer, soluble VEGF levels showed no correlation with survival outcomes, suggesting compensatory pathways (e.g., PDGFR or c-Kit activation) may drive resistance. Transcriptomic analysis of tumor tissues is recommended to identify alternative targets, such as PTK7, which shares homology with VEGFRs and is overexpressed in atypical teratoid rhabdoid tumors (ATRT) .
Q. How does Vatalanib induce apoptosis in cancer cells, and what experimental methods confirm this mechanism?
Vatalanib activates caspase-3/7 in ATRT spheroids, evidenced by immunocytochemistry and Western blotting. At IC50 doses (56 µM), it reduces PTK7 protein levels, triggering cell shrinkage and membrane blebbing. Specificity is confirmed by comparing apoptosis induction in tumor cells versus normal human astrocytes .
Q. How should researchers interpret contradictory efficacy data for Vatalanib across cancer types?
While Vatalanib showed antitumor activity in pancreatic and ATRT models, it failed to improve outcomes in colorectal cancer trials combined with oxaliplatin. This discrepancy may stem from tumor microenvironment differences (e.g., stromal VEGF saturation) or genetic heterogeneity. Meta-analyses of tumor RNA sequencing data are critical to identify predictive biomarkers (e.g., PTK7 overexpression) .
Q. What methodologies address Vatalanib's off-target effects in multi-kinase inhibition studies?
Transcriptome profiling (RNA sequencing, NanoString) of patient-derived cell lines identifies kinases co-expressed with primary targets (e.g., KDR, FLT4). Computational tools like STITCH analyze structural homology between Vatalanib and off-target kinases. Functional validation via siRNA knockdown or selective inhibitors can isolate pathway-specific effects .
Methodological Notes
- Experimental Design : Prioritize 3D spheroid models over 2D monolayers to mimic in vivo angiogenesis .
- Data Analysis : Use longitudinal imaging (e.g., real-time cell recorders) to capture time-dependent IC50 shifts .
- Clinical Translation : Incorporate biomarker panels (e.g., soluble VEGF, PTK7) in early-phase trials to stratify responders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
